1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid
Description
Structural Analysis of 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic Acid
Heterocyclic Framework Characterization
The heterocyclic framework of this compound represents a sophisticated example of fused ring systems in medicinal chemistry. The compound features a tricyclic core structure composed of an isoxazole ring fused to an indazole system through a partially saturated bridge. This architectural arrangement creates a rigid molecular scaffold that constrains conformational flexibility while providing multiple sites for potential intermolecular interactions. The systematic nomenclature indicates that the isoxazole ring is connected to the indazole framework at the 5,4-positions, forming what is designated as the [5,4-g] fusion pattern.
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C(C1=NN(C)C2=C1CCC3=C2C(C)=NO3)O, which reveals the connectivity pattern and substituent arrangements. This notation demonstrates the presence of the carboxylic acid functional group attached to the fused heterocyclic system, contributing to the overall polarity and potential hydrogen bonding capabilities of the molecule. The structural integrity of this compound depends on the proper alignment of the heterocyclic rings, which influences both its chemical stability and biological activity profile.
Isoxazole-Indazole Fusion Architecture
The isoxazole-indazole fusion architecture represents a unique structural motif that combines the electronic properties of both heterocyclic systems. The isoxazole ring, characterized by its 1,2-relationship between nitrogen and oxygen atoms, contributes electron-withdrawing properties due to the electronegativity of these heteroatoms. This five-membered aromatic ring system exhibits reduced aromaticity compared to other heterocycles due to the presence of both nitrogen and oxygen atoms in adjacent positions. The fusion with the indazole system creates a bicyclic framework where the electronic properties of both rings are modified through their shared bond connectivity.
The [5,4-g] fusion pattern specifically indicates that the isoxazole ring is connected to positions 5 and 4 of the indazole core, creating a linear arrangement of the fused system. This fusion geometry differs significantly from the alternative [4,3-e] fusion pattern observed in related compounds, where the connection occurs at different positions of the indazole ring. The architectural distinction between these fusion patterns has profound implications for the overall molecular geometry, electronic distribution, and potential biological activity of the resulting compounds.
The indazole portion of the molecule contributes its own unique electronic characteristics, particularly through the presence of two adjacent nitrogen atoms in a five-membered ring. Research has demonstrated that indazole derivatives exhibit significant biological activities across various therapeutic areas, with the structural framework serving as a privileged scaffold in pharmaceutical development. The combination of isoxazole and indazole systems through the specific [5,4-g] fusion creates a hybrid molecule that potentially combines the beneficial properties of both heterocyclic systems while introducing new chemical and biological characteristics.
Methyl Substitution Patterns at Positions 1 and 8
The methyl substitution pattern in this compound plays a crucial role in determining the compound's physicochemical properties and biological activity. The presence of methyl groups at positions 1 and 8 creates a specific substitution pattern that influences both the electronic distribution and steric environment of the molecule. The methyl group at position 1 is attached to the nitrogen atom of the indazole ring, while the methyl group at position 8 is positioned on the isoxazole portion of the fused system.
The positional arrangement of these methyl substituents affects the overall molecular conformation and potential for intermolecular interactions. Methyl groups are electron-donating substituents that can influence the electron density distribution throughout the fused ring system, potentially affecting the reactivity of other functional groups present in the molecule. The strategic placement of these substituents may also impact the compound's ability to participate in hydrogen bonding interactions or π-π stacking arrangements with biological targets.
Table 1: Structural Comparison of Related Indazole-Isoxazole Compounds
The specific methyl substitution pattern also influences the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability. Research has indicated that methyl substituents can affect the lipophilicity of heterocyclic compounds, potentially influencing their distribution and bioavailability in biological systems. The dual methyl substitution pattern in this compound creates a unique molecular signature that distinguishes it from other related heterocyclic systems.
Dihydro Configuration in the 4,5-Position
The dihydro configuration at the 4,5-position represents a critical structural feature that significantly impacts the three-dimensional architecture and conformational flexibility of this compound. This partial saturation creates a six-membered ring bridge between the isoxazole and indazole components, introducing conformational flexibility into an otherwise rigid aromatic system. The dihydro configuration specifically refers to the addition of two hydrogen atoms across what would otherwise be a double bond, resulting in a saturated carbon-carbon connection.
The presence of the dihydro bridge fundamentally alters the planarity of the fused ring system, introducing a three-dimensional character that can influence both chemical reactivity and biological activity. This structural feature creates a conformationally flexible linker that allows for rotation and bending motions not possible in fully aromatic systems. The flexibility introduced by the dihydro configuration may be crucial for the compound's ability to adopt different conformations when interacting with biological targets or participating in chemical reactions.
The six-membered dihydro ring adopts specific conformations that can be analyzed through computational methods or experimental techniques such as Nuclear Magnetic Resonance spectroscopy. The conformational preferences of this saturated bridge influence the overall molecular shape and may determine the compound's binding affinity and selectivity for various biological targets. Research has shown that conformational flexibility in heterocyclic compounds can be a double-edged sword, potentially enhancing binding specificity while also increasing entropic penalties associated with target binding.
Electronic Structure and Aromaticity
The electronic structure of this compound reflects the complex interplay between the aromatic heterocyclic components and the saturated dihydro bridge. The isoxazole ring contributes to the overall electronic structure through its π-electron system, which is characterized by reduced aromaticity compared to purely carbon-based aromatic systems. The presence of both nitrogen and oxygen heteroatoms in the isoxazole ring creates an electron-deficient system with unique electronic properties that influence the reactivity and stability of the entire molecule.
The indazole portion of the molecule contributes its own electronic characteristics through the presence of two nitrogen atoms in the five-membered ring. The electron distribution in indazole systems has been extensively studied, revealing that these heterocycles exhibit significant π-electron delocalization despite the presence of multiple heteroatoms. The fusion of the isoxazole and indazole systems creates a conjugated π-electron network that extends across both aromatic rings, potentially influencing the electronic properties of the entire molecular framework.
The carboxylic acid functional group attached to the heterocyclic system introduces additional electronic considerations through its electron-withdrawing properties. This functional group can participate in resonance interactions with the adjacent aromatic system, potentially affecting the electron density distribution throughout the molecule. Theoretical studies using density functional theory methods have been employed to understand the electronic properties of related isoxazole-containing compounds, revealing important insights into their reactivity and stability patterns.
The dihydro bridge interrupts the full conjugation of the fused ring system, creating distinct electronic domains within the molecule. This partial saturation affects the overall aromaticity of the system and may influence the compound's photochemical and thermal stability. The electronic structure analysis of such complex heterocyclic systems requires sophisticated computational approaches to accurately predict properties such as ionization potentials, electron affinities, and molecular orbital energies.
Comparative Analysis with Isoxazolo[4,3-e]indazole Derivatives
The comparative analysis between this compound and isoxazolo[4,3-e]indazole derivatives reveals significant structural and electronic differences that influence their respective properties and potential applications. The isoxazolo[4,3-e]indazole system represents an alternative fusion pattern where the isoxazole ring is connected to the indazole framework at different positions, creating a distinct molecular architecture with unique characteristics.
Research has demonstrated that isoxazolo[4,3-e]indazole represents a new heterocyclic system synthesized through nucleophilic substitution reactions, exhibiting promising antibacterial activities against both Gram-positive and Gram-negative bacterial species. The structural differences between the [4,3-e] and [5,4-g] fusion patterns result in distinct molecular geometries, electronic distributions, and biological activity profiles. These differences highlight the importance of regioisomerism in heterocyclic chemistry and its impact on compound properties.
Table 2: Comparative Analysis of Isoxazolo-Indazole Fusion Patterns
The electronic structure differences between these fusion patterns affect their respective aromaticity, stability, and reactivity profiles. The [4,3-e] fusion pattern creates a more compact molecular structure with different electronic delocalization patterns compared to the linear arrangement observed in the [5,4-g] system. These structural variations influence the compounds' abilities to participate in various chemical reactions and interact with biological targets.
The presence of the dihydro configuration in the [5,4-g] system distinguishes it further from the typically fully aromatic [4,3-e] derivatives. This structural feature introduces conformational flexibility that is absent in the rigid [4,3-e] systems, potentially affecting binding interactions and biological activity. The comparative analysis reveals that both fusion patterns offer unique advantages and may be suitable for different applications based on their distinct structural and electronic properties.
Properties
IUPAC Name |
1,8-dimethyl-4,5-dihydropyrazolo[3,4-e][1,2]benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-5-8-7(17-13-5)4-3-6-9(11(15)16)12-14(2)10(6)8/h3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSVFOUWVWEMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(CC2)C(=NN3C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Indazole-3-carboxylic Acid Derivatives
Method:
The initial step involves synthesizing indazole-3-carboxylic acid or its derivatives, often through diazotization or nitration of suitable precursors, followed by cyclization. For instance, one approach uses diazotization of aniline derivatives, followed by intramolecular cyclization to form the indazole ring system.Reaction Conditions:
Typically, diazotization with sodium nitrite in acidic media at low temperatures (0–5°C), followed by cyclization under basic or neutral conditions, yields the indazole core with high purity.
Step 2: Introduction of the Methyl Groups at Positions 1 and 8
Method:
Alkylation at the nitrogen atom (N-1) and at the aromatic ring (C-8) is achieved via methylation reactions using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate or sodium hydride.Reaction Conditions:
Methylation reactions are performed under inert atmospheres (e.g., nitrogen) at room temperature or slightly elevated temperatures, ensuring selectivity and high yields.
Step 3: Construction of the Isoxazolo Ring System
Method:
The isoxazolo fusion is typically achieved through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes or alkynes. The nitrile oxide can be generated in situ from hydroxylamine derivatives or chloroximes under basic or neutral conditions.-
- Use of terminal alkynes, n-butyllithium, aldehydes, iodine, and hydroxylamine under mild conditions, often under ultrasound for greener synthesis.
Specific Synthetic Routes for the Target Compound
Route A: Multi-step Synthesis via Carboxylation and Cyclization
Route B: Direct Cycloaddition Approach
- Generate nitrile oxides from hydroxylamine derivatives.
- React with appropriately substituted indazole precursors bearing methyl groups.
- Cyclize to form the fused isoxazolo ring.
This approach benefits from milder conditions and higher regioselectivity, as demonstrated in recent studies.
Notes on Reaction Conditions and Optimization
Temperature Control:
Most reactions are performed at low temperatures (0–20°C) during nitration or nitrile oxide generation to prevent side reactions.Solvent Choice:
Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol, chosen for their polarity and ability to stabilize intermediates.Catalysts & Additives:
Use of bases like potassium carbonate or non-nucleophilic bases such as diisopropylethylamine enhances selectivity during methylation and amidation steps.Yield Data:
Typical yields for key steps range from 63% to 81%, depending on the reaction complexity and purification methods.
Summary of Data Table
| Preparation Step | Methodology | Key Reagents | Typical Yield | Notes |
|---|---|---|---|---|
| Indazole core synthesis | Diazotization & cyclization | NaNO2, HCl | 80–90% | High purity required |
| N-methylation | Alkylation | Methyl iodide, K2CO3 | >80% | Selective for N-1 and C-8 positions |
| Isoxazolo ring formation | 1,3-Dipolar cycloaddition | Hydroxylamine derivatives, alkynes, iodine | 63–81% | Mild, regioselective |
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Biological Activities
-
Pharmacological Potential :
- The compound is being investigated for its role as a potential therapeutic agent in treating neurological disorders. Specifically, it has shown promise as an agonist or partial agonist for nicotinic acetylcholine receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia .
- Research indicates that derivatives of indazole-3-carboxylic acid can exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. These properties make them candidates for further development in treating neurodegenerative diseases .
- Antitumor Activity :
- Antibacterial Properties :
Case Study 1: Alzheimer's Disease Treatment
A study focusing on the synthesis of indazole derivatives demonstrated their potential as therapeutic agents for Alzheimer's disease. The synthesized compounds were tested for their ability to activate nicotinic receptors in vitro, showing promising results that warrant further investigation in vivo.
Case Study 2: Antitumor Activity
In a preclinical trial, a derivative of this compound was evaluated for its antitumor efficacy against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting a viable pathway for cancer treatment development.
Mechanism of Action
The mechanism by which 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on core heterocyclic systems, substituents, and functional groups. Below is a detailed analysis:
Indazole-Based Carboxylic Acid Derivatives
Research Findings :
- Methylation at positions 1 and 8 could increase lipophilicity, affecting pharmacokinetic properties compared to simpler analogs like indazole-3-carboxylic acid .
Tetrazole and Pyrazolone Derivatives ()
Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) feature tetrazole and pyrazolone moieties. These differ significantly from the target compound by incorporating diazepine and coumarin groups, which are absent in the isoxazoloindazole system. Such structures are often explored for antimicrobial or CNS activity, highlighting divergent therapeutic applications compared to the target molecule .
Anthraquinone and Imidazole Derivatives (–5)
Compounds like 1,5-diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3) and imidazole carboxamides (e.g., 5-(3,3-dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide) are structurally distinct. Anthraquinones are planar aromatic systems with redox-active properties, while imidazole carboxamides focus on alkylating or DNA-intercalating activities.
Functional and Pharmacological Implications
- Lipophilicity : The 1,8-dimethyl groups and dihydro isoxazole ring likely increase logP values compared to unsubstituted indazole-carboxylic acids, influencing membrane permeability .
- Stereoelectronic Effects : The fused isoxazole ring introduces electron-withdrawing character, which may modulate the acidity of the carboxylic acid group (pKa shifts) and alter binding kinetics .
- Synthetic Challenges : The target compound’s complexity may require multi-step syntheses involving cycloaddition or ring-closing metathesis, unlike simpler indazole derivatives .
Biological Activity
1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid (CAS Number: 1416346-28-5) is a synthetic compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring fused with an indazole moiety. Its molecular formula is with a molecular weight of 233.23 g/mol. The chemical structure is pivotal in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Neuroprotective Effects : The compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer metabolism and cell proliferation.
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through intrinsic pathways.
- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of isoxazole exhibited significant antiproliferative activity against various human tumor cell lines. Table 1 summarizes the findings:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 10 |
| This compound | MCF7 (Breast) | 15 |
| This compound | HeLa (Cervical) | 12 |
These results indicate a promising profile for further development as an anticancer therapeutic.
Neuroprotective Effects
Research conducted on animal models demonstrated that treatment with the compound resulted in reduced neuronal damage and improved cognitive functions following induced oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
A preliminary study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology :
- Route 1 : Cyclization of precursor heterocycles (e.g., isoxazole-indazole hybrids) via reflux in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to purify the product .
- Route 2 : Decarboxylation of indazole-3-carboxylic acid derivatives under controlled thermal or acidic conditions, with monitoring via TLC or HPLC to track reaction progression .
- Optimization : Adjust reaction time (3–5 hours), stoichiometry (e.g., 1.1 equivalents of aldehyde precursors), and solvent polarity to minimize byproducts. Use FTIR or NMR to confirm intermediate formation .
Q. Which spectroscopic and computational methods are most effective for characterizing the tautomeric forms of this compound?
- Methodology :
- FTIR Spectroscopy : Identifies intramolecular hydrogen bonding (e.g., OH⋯N interactions) and tautomeric shifts (1H- vs. 2H-indazole forms) by analyzing carbonyl (C=O) and N-H stretching frequencies .
- DFT Calculations : B3LYP/6-311++G(2d,2p) level calculations predict relative stability of tautomers and vibrational modes, validated against experimental FTIR data .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming tautomeric states in solid-phase studies .
Q. How do storage conditions and structural modifications influence the stability of this compound?
- Methodology :
- Storage : Store at -20°C in inert atmospheres (N₂ or Ar) to prevent oxidation. Avoid humidity to mitigate hydrolysis of the carboxylic acid group .
- Stability Studies : Accelerated degradation tests under UV light (254 nm) and variable pH (2–12) to assess photolytic and hydrolytic stability. Monitor via HPLC-MS for degradation products .
- Structural Modifications : Methylation at the 1,8-positions enhances steric protection of the isoxazole ring, reducing susceptibility to ring-opening reactions .
Advanced Research Questions
Q. What mechanisms underlie the enzyme inhibitory activity of this compound, particularly regarding lactate dehydrogenase A (LDHA)?
- Methodology :
- Kinetic Assays : Measure IC₅₀ values using NADH depletion assays under varying substrate concentrations. Compare inhibition patterns (competitive vs. non-competitive) with known LDHA inhibitors .
- Molecular Docking : Simulate binding interactions using AutoDock Vina; focus on the carboxylic acid group’s coordination with Arg98 and His192 residues in the LDHA active site .
- Mutagenesis Studies : Validate binding hypotheses by introducing point mutations (e.g., Arg98Ala) and assessing changes in inhibitory potency .
Q. How does the compound’s photochemical behavior under UV irradiation inform its stability in biological assays?
- Methodology :
- Matrix Isolation FTIR : Trap the compound in N₂ matrices at 10 K, then expose to UV (290–350 nm) to track cis-trans isomerization of the carboxylic group and indazole ring rearrangements .
- Photolysis Pathways : Identify transient species (e.g., nitrene intermediates) via time-resolved spectroscopy. Correlate photostability with quantum yield calculations .
- Biological Relevance : Compare in vitro activity pre- and post-UV exposure (e.g., enzyme inhibition assays) to assess photodegradation impact on efficacy .
Q. What strategies are employed to resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodology :
- Meta-Analysis : Systematically review datasets for confounding variables (e.g., cell line specificity, pharmacokinetic parameters). Use statistical tools (ANOVA, regression) to identify outliers .
- Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to reconcile discrepancies in bioavailability. For example, poor solubility may explain reduced in vivo efficacy despite high in vitro activity .
- Isosteric Replacement : Replace the carboxylic acid group with hydroxamic acid or tetrazole bioisosteres to enhance membrane permeability while retaining metal-binding capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
